5-Aminoquinoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSQIFIDQPWBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297793 | |
| Record name | 5-Amino-6-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181283-83-0 | |
| Record name | 5-Amino-6-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181283-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 5-Aminoquinoline-6-carboxylic acid. While specific experimental spectra for this compound are not widely documented in the reviewed literature, a comprehensive analysis of the closely related compound, 5-aminoquinoline (B19350) (5AQ), provides significant insights. nih.govpsu.edu
The vibrational spectrum of this compound is expected to be a composite of the vibrations of the quinoline (B57606) ring system, the amino group, and the carboxylic acid group.
Key Expected Vibrational Modes:
Carboxylic Acid Group: The -COOH group will exhibit highly characteristic vibrations. The C=O stretching vibration is anticipated as a strong, intense band in the region of 1700–1650 cm⁻¹. mdpi.com The O-H stretch will appear as a very broad band in the high-frequency region, typically between 3300 and 2500 cm⁻¹, due to strong intermolecular hydrogen bonding. libretexts.org
Amino Group: The -NH₂ group will show N-H stretching vibrations, typically as two bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretching). N-H bending (scissoring) vibrations are expected around 1650-1580 cm⁻¹.
Quinoline Ring: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a series of characteristic bands in the 1650–1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, will appear in the 900–650 cm⁻¹ range.
A study on 5-aminoquinoline (5AQ) provides experimentally observed and calculated vibrational frequencies that serve as a reference. nih.govpsu.edu The addition of a carboxylic acid group at the 6-position would introduce new bands and shift the existing quinoline and amino group frequencies due to electronic and mass effects.
Table 1: Selected Vibrational Frequencies for 5-Aminoquinoline (5AQ) psu.edu
| Wavenumber (cm⁻¹) FTIR | Wavenumber (cm⁻¹) FT-Raman | Assignment |
| 3421 | 3425 | N-H asymmetric stretching |
| 3322 | 3325 | N-H symmetric stretching |
| 3065 | 3060 | C-H stretching |
| 1622 | 1625 | N-H scissoring |
| 1585 | 1588 | C=C stretching |
| 1435 | 1438 | C=N stretching |
| 825 | 828 | C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of the atoms in this compound. ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon skeletons, respectively.
While specific, fully assigned experimental NMR data for this compound is scarce in the literature, data for the parent compound, 5-aminoquinoline, and general principles of NMR spectroscopy allow for a prediction of the expected spectral features. nih.govchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for each of the aromatic protons on the quinoline ring, as well as signals for the amino and carboxylic acid protons.
Aromatic Protons: The protons on the quinoline ring (H2, H3, H4, H7, H8) will appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) will depend on their position relative to the nitrogen atom and the electron-donating amino group and electron-withdrawing carboxylic acid group. The proton ortho to the nitrogen (H2) is expected to be significantly deshielded.
Amino Protons: The protons of the -NH₂ group will likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.
Carboxylic Acid Proton: The acidic proton of the -COOH group is expected to be highly deshielded, appearing as a broad singlet at a very low field, typically above 10-12 ppm. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the this compound molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically in the range of 165-180 ppm. wisc.edu
Aromatic Carbons: The nine carbons of the quinoline ring will appear in the aromatic region (approx. 110-155 ppm). The carbons directly attached to the nitrogen (C2, C8a) and the amino group (C5) will show characteristic shifts. The presence of the carboxylic acid at C6 will deshield C6 and influence the shifts of neighboring carbons (C5, C7, C8a).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 165 - 180 | Typical range for carboxylic acid carbonyls. wisc.edu |
| C2 | 145 - 155 | Deshielded by adjacent nitrogen. |
| C3 | 120 - 130 | Typical aromatic C-H. |
| C4 | 130 - 140 | Influenced by peri-interaction with C5-NH₂. |
| C4a | 125 - 135 | Bridgehead carbon. |
| C5 | 140 - 150 | Shielded by -NH₂ group but adjacent to -COOH. |
| C6 | 120 - 130 | Deshielded by attached -COOH group. |
| C7 | 125 - 135 | Influenced by adjacent -COOH group. |
| C8 | 115 - 125 | Typical aromatic C-H. |
| C8a | 145 - 155 | Bridgehead carbon, deshielded by nitrogen. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore, and the presence of the amino and carboxylic acid groups as auxochromes significantly influences the absorption spectrum.
The UV-Vis spectrum of 5-aminoquinoline (5AQ) has been recorded and analyzed, showing absorption maxima that can be correlated with π-π* electronic transitions. nih.gov For this compound, the extended conjugation provided by the carboxylic acid group is expected to cause a bathochromic (red) shift in the absorption maxima compared to 5AQ. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol.
A computational study on 6-aminoquinoline (B144246) (a positional isomer) calculated absorption maxima between 327 nm and 340 nm, depending on the solvent, which were attributed to π-π* transitions. researchgate.net Similar transitions are expected for this compound.
Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions
| Wavelength (λmax) | Transition Type | Notes |
| ~220-250 nm | π → π | High energy transition within the quinoline ring. |
| ~280-310 nm | π → π | Lower energy transition, often showing fine structure. |
| >320 nm | π → π* / n → π* | Longest wavelength absorption, sensitive to solvent polarity and pH due to the presence of amino and carboxyl groups. |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₀H₈N₂O₂).
For this compound (MW = 188.18 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 188. The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses:
Loss of OH: A peak at m/z 171 ([M-17]⁺) corresponding to the loss of a hydroxyl radical.
Loss of H₂O: A peak at m/z 170 ([M-18]⁺) from the loss of a water molecule.
Loss of COOH: A peak at m/z 143 ([M-45]⁺) from the loss of the entire carboxyl group.
Loss of CO: A subsequent loss of carbon monoxide from fragment ions is also a common pathway for carboxylic acids, which could lead to a peak at m/z 142.
Techniques like GC-MS may require derivatization of the carboxylic acid and amino groups to increase volatility. mdpi.com Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable soft ionization techniques for detecting the intact molecular ion.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, the structures of many related quinoline and aminoquinoline derivatives have been determined. acs.orgacs.orgmdpi.com
A crystallographic analysis of this compound would be expected to reveal:
Planarity: The quinoline ring system is largely planar.
Hydrogen Bonding: Extensive intermolecular hydrogen bonding is anticipated, involving the carboxylic acid groups (forming classic acid dimers) and the amino groups, as well as the quinoline nitrogen. These interactions would dictate the crystal packing.
Intramolecular Interactions: The potential for an intramolecular hydrogen bond between the amino group at C5 and the carboxylic acid at C6 could influence the conformation of the carboxyl group relative to the ring.
Chiroptical Spectroscopy for Chiral Derivatives
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatization at the amino or carboxylic acid group with a chiral moiety, or if chiral derivatives were synthesized, chiroptical spectroscopy would be essential for their characterization.
Studies on chiral derivatives of related compounds, such as 8-amino-5,6,7,8-tetrahydroquinolines, have utilized their chiral nature in applications like asymmetric catalysis. mdpi.com The enantiomeric purity and absolute configuration of such derivatives are often determined using chiral High-Performance Liquid Chromatography (HPLC) in conjunction with chiroptical detectors. acs.org To date, no studies detailing the chiroptical properties of chiral derivatives of this compound have been found in the reviewed literature.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to model the molecule's behavior. By solving approximations of the Schrödinger equation, these methods can determine various molecular properties with high accuracy, complementing and guiding experimental research.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic structure of quinoline (B57606) derivatives. nih.gov By using functionals such as Becke's three-parameter and Lee–Yang–Parr (B3LYP) combined with basis sets like 6-31G(d,p), researchers can perform geometry optimization to find the most stable conformation of 5-Aminoquinoline-6-carboxylic acid. nih.govresearchgate.net This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles.
The electronic structure analysis through DFT provides information on the distribution of electron density, molecular electrostatic potential, and dipole moment, which are crucial for understanding the molecule's reactivity and intermolecular interactions. For related quinoline compounds, DFT calculations have been successfully used to determine these fundamental properties. mdpi.com
Table 1: Predicted Structural Parameters for this compound based on DFT Calculations Note: This data is illustrative and based on typical values for related quinoline structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (in quinoline ring) | ~1.37 |
| C-C (aromatic) | ~1.40 |
| C5-NH₂ | ~1.39 |
| C6-COOH | ~1.49 |
| C=O (carboxyl) | ~1.22 |
| C-O (carboxyl) | ~1.35 |
| **Bond Angles (°) ** | |
| C-N-C (in quinoline ring) | ~117.5 |
| C-C5-NH₂ | ~120.5 |
| C-C6-COOH | ~119.8 |
| O=C-O (carboxyl) | ~123.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules. This approach is particularly useful for predicting UV-visible absorption spectra by calculating vertical excitation energies and oscillator strengths. researchgate.net For 5-substituted quinolines, TD-DFT calculations using long-range corrected functionals like ωB97X-D have been shown to provide a reliable description of low-lying singlet states, including charge-transfer states. chemrxiv.org
These calculations can identify the nature of electronic transitions, such as π→π* or n→π, and characterize their charge-transfer character. For instance, in related 5-aminoquinoline (B19350) compounds, the lowest energy transition is often a π→π state with significant charge-transfer from the amino group to the quinoline ring system upon excitation. chemrxiv.org
Table 2: Illustrative TD-DFT Results for Low-Energy Electronic Transitions Note: This data is representative of calculations performed on similar 5-substituted quinoline compounds.
| Transition | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₀ → S₁ | ~3.50 | ~0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~4.10 | ~0.08 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~4.55 | ~0.25 | HOMO → LUMO+1 (π→π*) |
Ab Initio Methods and Basis Set Considerations
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a high level of theoretical accuracy. researchgate.netosti.gov These methods are computationally more demanding than DFT but can provide benchmark data for energies and molecular properties.
The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. researchgate.net Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used for geometry optimizations and frequency calculations of similar molecules. nih.gov For higher accuracy in energy calculations, correlation-consistent basis sets, like the cc-pVnZ series (where n=D, T, Q), are often employed, allowing for extrapolation to the complete basis set (CBS) limit for even more precise results. osti.govresearchgate.net The selection of a method and basis set involves a trade-off between computational cost and desired accuracy.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the electronic distribution and energy levels within the molecule, which are fundamental to its chemical reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net For aromatic systems like this compound, the HOMO and LUMO are typically π-type orbitals distributed across the quinoline ring system.
Table 3: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the specific computational method and solvent model used.
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.2 |
| HOMO-LUMO Gap (ΔE) | 3.6 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions. nih.govmpg.de It transforms the calculated wave function into a set of localized orbitals representing core electrons, lone pairs, and bonds, which align with the familiar Lewis structure concept. wisc.edu
Table 4: Significant Donor-Acceptor Interactions from NBO Analysis Note: This table presents hypothetical but chemically reasonable interactions for the target molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N (Amino) | π* (C-C) (Quinoline Ring) | ~45.0 |
| π (C-C) (Ring) | π* (C-C) (Ring) | ~20.5 |
| LP (2) O (Carbonyl) | σ* (C-O) (Carboxyl) | ~28.0 |
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with their environment. For quinoline carboxylic acid derivatives, MD simulations, including advanced methods like Car–Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD), have been used to describe hydrogen bond dynamics. mdpi.com
These simulations can reveal how the molecule behaves in different phases, such as in the gas phase or within a crystal structure. mdpi.com For instance, studies on related quinolone derivatives show that the bridged proton in an intramolecular hydrogen bond is generally localized on the donor side, though proton-sharing events can occur, particularly in the solid phase. mdpi.com The inclusion of quantum nuclear effects in PIMD simulations can provide a more accurate depiction of proton delocalization, showing the proton position moving closer to the midpoint of the hydrogen bridge. mdpi.com
MD simulations are also crucial for understanding the stability of complexes formed between quinoline derivatives and biological targets, such as proteins. Parameters like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RGyr) derived from MD simulations help assess the stability of these complexes over time. doi.org Strong binding energy in these simulations indicates a robust interaction between the ligand and the target protein's binding pocket, which includes both hydrogen bonding and non-bonded interactions. doi.org
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Indicates the persistence of key interactions crucial for binding affinity. |
This table is generated based on findings from studies on related quinoline derivatives. doi.org
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Charge Transfer)
The functionality of this compound is heavily influenced by its non-covalent interactions, such as hydrogen bonds and charge transfer phenomena. Quantum-chemistry approaches like Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) theory are used to investigate these interactions in detail. mdpi.comnih.gov
Hydrogen Bonding: For quinolone carboxylic acid derivatives, strong intramolecular hydrogen bonds are commonly observed between the carboxylic group and a nearby carbonyl group. nih.gov In molecules containing an amino group, additional intramolecular hydrogen bonds, such as an N–H•••O bond, can also be present. nih.gov These interactions play a critical role in determining the molecule's physicochemical properties. nih.gov The polar environment can enhance the strength of these intramolecular hydrogen bonds. mdpi.com
Intermolecular hydrogen bonding is also crucial, particularly in the formation of dimers or larger aggregates and in interactions with biological receptors. nih.govanu.edu.au In proton-transfer compounds involving aminoquinolines, the protonated quinoline nitrogen forms primary hydrogen-bonding interactions with the carboxylate group of an adjacent acid, leading to the formation of polymeric chains. anu.edu.auresearchgate.net
Charge Transfer: The sharing of electronic charge between a donor and an acceptor molecule can lead to the formation of charge transfer (CT) complexes, which are significant in materials and biological science. nih.gov Nitrogen-containing heterocyclic compounds like quinoline derivatives can act as electron donors in the formation of CT complexes. nih.gov
Theoretical studies on substituted quinolines reveal that electronic excitation can lead to a significant shift in electron density. chemrxiv.org Specifically, for the lowest-energy 𝜋→𝜋∗ bright state, electron density on the amine group can shift into the quinoline ring system. chemrxiv.org This charge-transfer character affects the molecule's photobasicity. The degree of charge transfer can be analyzed using natural transition orbitals and Löwdin charge differences. chemrxiv.org Computational studies can further support experimental results by confirming the nature of charge and proton transfer within these complexes. nih.gov
Table 2: Computational Methods for Intermolecular Interaction Analysis
| Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculating geometric, energetic, and electronic structure parameters for monomers and dimers. mdpi.com | Provides insights into the strength and nature of interactions. |
| Atoms in Molecules (AIM) Theory | Topological analysis of the electron density field to locate critical points for bonds and rings. nih.gov | Identifies and characterizes intra- and intermolecular hydrogen bonds. nih.gov |
| Natural Bond Orbital (NBO) Theory | Analyzing the electronic structure and charge distribution. mdpi.com | Details charge transfer between donor and acceptor orbitals. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Characterizing and quantifying the energy components of intermolecular interactions. mdpi.com | Reveals that dispersive forces are often decisive in intermolecular stability. mdpi.com |
Predictive Modeling of Reactivity and Selectivity
Computational models are instrumental in predicting the chemical reactivity and selectivity of molecules like this compound. These models can guide synthetic efforts and provide mechanistic insights into chemical transformations.
For example, in reactions like formylation, computational studies can explain the preferred regioselectivity. mdpi.com A lone pair of electrons on a hydroxyl or amino group on the quinoline ring can increase the electron density at specific positions, making them more susceptible to electrophilic aromatic substitution. mdpi.com
In the context of catalysis, mechanistic studies supported by computational modeling can elucidate reaction pathways. For instance, in the nickel-catalyzed hydroamination of alkenes, it has been proposed that the reaction proceeds via a nickel-nitrenoid transfer. acs.org DFT calculations can help rationalize the observed regioselectivity and enantioselectivity by modeling key intermediates and transition states in the catalytic cycle, such as the hydronickelation step. acs.org
Predictive modeling can also be applied to understand the metabolic fate of quinoline derivatives. For example, in silico profiling can predict pharmacokinetic properties, including metabolic activity against key enzymes like cytochrome P450. nih.gov These predictions are valuable in the early stages of drug development.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Carboxyprimaquine |
| 5-Amino-6-carboxamidouracil |
| 8-aminoquinoline (B160924) |
| Quinine |
| Chloroquine |
| Primaquine |
| Pentaquine |
| Quinoline |
| 5-bromoquinoline |
| 5-methylaminoquinoline |
| 2-methyl-8-quinolinol |
| Chloranilic acid |
| 5,7-dichloroisatin |
| 4-acetylbiphenyl |
| Brequinar |
| Anthranil |
| Iminophosphine |
| 6-(trifluoromethoxy)aniline |
| Benzaldehyde |
| Pyruvic acid |
| 2-nitrobenzyl alcohol |
| 8-hydroxy-quinoline-5-carbaldehyde |
| 6-(dimethylamino)quinoline-5-carbaldehyde |
| 7-bromo-8-hydroxyquinoline-5-carbaldehyde |
| Lipoic acid |
| Caffeic acid |
| Ferulic acid |
| Batracillin |
Chemical Reactivity and Mechanistic Studies
Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for nucleophilic acyl substitution, enabling the synthesis of various derivatives such as esters and amides. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity. researchgate.netlibretexts.org
Esterification: The conversion of the carboxylic acid to an ester, such as a benzyl (B1604629) ester, can be achieved. An efficient method for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester has been developed, highlighting the reactivity of the carboxylic acid group in quinoline (B57606) derivatives. acs.org A common laboratory method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com
Amide Bond Formation: The formation of amides from 5-Aminoquinoline-6-carboxylic acid is a crucial transformation, often employed in the synthesis of biologically active molecules. Direct reaction with an amine is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Therefore, coupling reagents are essential. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), are effective for activating the carboxylic acid. nih.gov The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. nih.gov Dicyclohexylcarbodiimide (DCC) is another common coupling agent that facilitates this transformation. libretexts.org
| Reagent | Full Name | Typical Co-reagent | Mechanism Highlight |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt or DMAP | Forms a water-soluble urea (B33335) byproduct. nih.gov |
| DCC | Dicyclohexylcarbodiimide | DMAP | Forms a dicyclohexylurea precipitate. libretexts.org |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | Highly efficient for coupling hindered amines and acids. growingscience.com |
Electrophilic Aromatic Substitution on the Quinoline Ring
In electrophilic aromatic substitution (SEAr) reactions, the quinoline ring system generally undergoes substitution on the benzene (B151609) ring (positions 5, 6, 7, and 8) rather than the pyridine (B92270) ring. reddit.com The pyridine ring is deactivated due to the electron-withdrawing nature of the nitrogen atom. For quinoline itself, electrophilic attack preferentially occurs at the 5- and 8-positions. reddit.com
The presence of the activating amino group at position 5 and the deactivating carboxylic acid group at position 6 in this compound complicates the prediction of the exact site of further substitution. The powerful ortho-, para-directing effect of the amino group would strongly favor substitution at position 7 (ortho) and potentially position 9, though the latter is generally not observed in quinolines. Conversely, the meta-directing carboxylic acid group would direct incoming electrophiles to positions 8 and 4. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of reactions like nitration, halogenation, and sulfonation.
For instance, the nitration of benzene derivatives typically involves the nitronium ion (NO₂⁺) as the electrophile. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the conditions would need to be carefully controlled to prevent oxidation of the amino group.
Reactions Involving the Amino Group
The primary amino group at the 5-position is a versatile functional handle for a variety of chemical transformations.
Acylation: The amino group can readily react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a standard method for protecting the amino group or for building more complex molecular architectures.
Alkylation: The nucleophilic amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Diazotization: Aromatic primary amines can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups, including -OH, -F, -Cl, -Br, -I, and -CN, through Sandmeyer or related reactions.
Oxidation: The amino group is susceptible to oxidation. For example, treatment of 6-aminoquinoline-8-carboxylic acid with oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide under acidic conditions can lead to the formation of nitroquinoline derivatives.
Organometallic Reactions and Catalytic Transformations
The aminoquinoline scaffold is a prominent structural motif in organometallic chemistry, particularly in the context of directing group-assisted C-H functionalization and ligand design.
The 8-aminoquinoline (B160924) (8-AQ) moiety is a powerful and widely used bidentate directing group for transition-metal-catalyzed C-H bond activation and functionalization. nih.govnih.gov The nitrogen of the quinoline and the nitrogen of the amino group chelate to the metal center, forming a stable five-membered metallacycle. This pre-coordination directs the catalytic functionalization to the ortho-C-H bond of a group attached to the amine. While 8-AQ is the most common, other aminoquinolines can also serve this purpose. The amino group in this compound could potentially direct C-H functionalization, although its efficacy compared to the 8-AQ isomer would depend on the stability of the resulting metallacyclic intermediate. Cobalt- and rhodium-catalyzed C-H functionalization reactions have been successfully demonstrated using aminoquinoline directing groups for coupling with alkynes and alkenes. acs.orgacs.org
| Metal Catalyst | Reactant | Product Type | Reference |
|---|---|---|---|
| Palladium(II) | Alkyl Carboxamides | β-Arylated Amides | nih.gov |
| Cobalt(II/III) | Phosphinic Amides | ortho-Alkenylated/Alkynylated Phosphinic Acids | acs.orgacs.org |
| Rhodium(III) | Aromatic Amides | Annulated Products (e.g., Dibenzoazocinetriones) | acs.org |
| Copper | Aromatic Carboxylic Acids | ortho-Fluorinated Aromatic Acids | nih.gov |
Quinoline derivatives are well-known for their metal-chelating properties. acs.org this compound possesses multiple potential coordination sites: the quinoline nitrogen, the amino nitrogen, and the oxygen atoms of the carboxylic acid. This allows it to act as a multidentate ligand, forming stable complexes with various metal ions. The specific coordination mode would depend on the metal ion, the pH of the medium, and the reaction conditions. The chelation can involve the amino group and the quinoline nitrogen, or the carboxylic acid and the quinoline nitrogen. Such metal complexes have applications in catalysis and medicinal chemistry. For instance, 8-aminoquinoline-based metal complexes have been investigated for their neuroprotective effects. acs.org
Reaction Mechanism Elucidation via Computational and Experimental Approaches
Understanding the intricate mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic methodologies. A combination of computational and experimental techniques is often employed for this purpose.
Computational Studies: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways. It can be used to calculate the energies of reactants, transition states, and products, providing insights into the reaction's feasibility and regioselectivity. For example, DFT calculations have been used to support a concerted oxidative addition mechanism in Ni-catalyzed C-H functionalization directed by 8-aminoquinoline. chemrxiv.org Computational docking studies have also been employed to understand the binding interactions of aminoquinoline derivatives with biological targets like heme, which is relevant to their antimalarial activity. plos.orgresearchgate.netplos.org
Experimental Approaches: Various experimental methods are used to probe reaction mechanisms.
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations) can help determine the reaction order and identify the rate-determining step.
Isotope Labeling: Using isotopically labeled starting materials (e.g., deuterium (B1214612) for H/D exchange experiments) can help trace the path of atoms throughout a reaction and identify which bonds are broken and formed. acs.org
Spectroscopic Analysis: Techniques like in-situ NMR monitoring can be used to observe the formation and consumption of intermediates during a reaction, providing direct evidence for the proposed mechanism. acs.org X-ray crystallography can determine the precise three-dimensional structure of stable intermediates or final products, confirming stereochemistry and connectivity. nih.gov
These combined approaches have been instrumental in understanding phenomena such as the role of additives and bases in catalytic cycles and the mode of action of aminoquinoline-based drugs. chemrxiv.orgmdpi.comnih.gov
Advanced Applications in Chemical Research
Development of Fluorescent Chemical Probes and Biosensors
The inherent fluorescence of the quinoline (B57606) ring system is a key feature that researchers have leveraged for the creation of chemical probes and biosensors. The electron-donating amino group and the electron-withdrawing carboxylic acid group on the 5-Aminoquinoline-6-carboxylic acid scaffold allow for fine-tuning of its photophysical properties, making it an attractive candidate for designing sensors that signal the presence of specific analytes through changes in fluorescence. nih.govnih.gov
The quinoline scaffold is a well-established platform for the design of fluorescent sensors for various metal ions. nanobioletters.com The nitrogen atom in the quinoline ring and the appended functional groups can act as a chelating site for metal ions. Derivatives of 8-aminoquinoline (B160924), an isomer of the title compound, are particularly renowned for their ability to detect zinc ions (Zn²⁺). nih.govresearchgate.netmdpi.com Similarly, other quinoline derivatives have been engineered to selectively detect ferric ions (Fe³⁺). nih.govrsc.org
The chelation of a metal ion by a this compound-based probe can lead to a significant change in its fluorescence emission. For instance, the formation of a rigid complex upon metal binding often restricts intramolecular vibrations and rotations, leading to an enhancement of fluorescence intensity. The specific arrangement of the quinoline nitrogen, the 5-amino group, and the 6-carboxylic acid group in this compound provides a potential tridentate or bidentate binding site that could offer high affinity and selectivity for specific metal ions.
Table 1: Examples of Metal Ion Detection by Quinoline-Based Fluorescent Sensors
| Quinoline Derivative Type | Target Ion | Typical Fluorescence Response | Reference |
|---|---|---|---|
| 8-Aminoquinoline | Zn²⁺ | Fluorescence enhancement | nih.govresearchgate.net |
| 8-Hydroxyquinoline | Fe³⁺ | Fluorescence quenching | rsc.org |
| Phenylalanine-modified quinoline | Zn²⁺ | Fluorescence enhancement | nanobioletters.com |
The functional groups of this compound also enable its potential use in the detection of non-metallic species. The amino group can act as a hydrogen bond donor, while the carboxylic acid can serve as both a donor and acceptor. This dual functionality is ideal for creating receptors for anions, particularly carboxylates and amino acids, through complementary hydrogen bonding interactions. researchgate.net For example, research on acridine-based scaffolds has demonstrated that complexes with copper(II) can be used to sense amino acid anions in aqueous solutions through a fluorescence "turn-on" mechanism. nih.gov
Furthermore, the amino group, being basic, and the carboxylic acid group, being acidic, make the fluorescence of the this compound scaffold potentially sensitive to pH. Related structures, such as aminoquinoxalines, have been developed as dual colorimetric and fluorescent pH sensors for acidic aqueous media. mdpi.comresearchgate.net The protonation or deprotonation of the functional groups can alter the electronic properties of the quinoline ring, leading to shifts in absorption and emission spectra that can be correlated with the pH of the environment.
Several photophysical mechanisms can govern the function of fluorescent probes derived from this compound. The most common mechanisms include:
Chelation-Enhanced Fluorescence (CHEF): In the free sensor molecule, fluorescence may be quenched by processes like photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon binding a metal ion, this PET process is inhibited, the receptor's electron-donating ability is suppressed, and fluorescence is "turned on" or enhanced. nanobioletters.com This is a common mechanism for aminoquinoline-based zinc sensors. semanticscholar.org
Photoinduced Electron Transfer (PET): This involves the transfer of an electron between the fluorophore (quinoline) and a receptor unit in the excited state. If the receptor has a lone pair of electrons (like the amino group), it can quench the fluorescence of the quinoline. Analyte binding to the receptor alters its redox potential, thereby inhibiting or promoting PET and causing a change in fluorescence.
Internal Charge Transfer (ICT): The 5-amino (donor) and 6-carboxylic acid (acceptor-like, or modifying the quinoline acceptor) groups can create a push-pull electronic system. The fluorescence emission of such systems is often sensitive to the polarity of the environment and to analyte binding, which can modulate the efficiency of the charge transfer process, leading to a spectral shift.
Scaffold Design for Chemical Biology Investigations
Beyond sensing, the rigid and functionalizable quinoline-carboxylic acid core serves as an excellent scaffold for designing molecules that can interact with and modulate the function of biological macromolecules.
The quinoline-carboxylic acid motif is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous enzyme inhibitors. The specific substitution pattern of this compound provides a template for creating potent and selective inhibitors. Structure-activity relationship (SAR) studies on related quinoline-carboxylic acids have identified key structural features required for potent inhibition of various enzymes. nih.govaminer.cn
For example, derivatives of quinoline-4-carboxylic acid have been extensively studied as inhibitors of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis. nih.govaminer.cn Other research has focused on 3-quinoline carboxylic acids as inhibitors of protein kinase CK2, a target in cancer therapy. nih.govtandfonline.com In these studies, the carboxylic acid group often plays a crucial role by forming key hydrogen bonds or salt bridges within the enzyme's active site, while the quinoline ring engages in hydrophobic or π-stacking interactions. More recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as selective inhibitors of SIRT3, another enzyme implicated in cancer. frontiersin.org
Table 2: Quinoline Carboxylic Acid Derivatives as Enzyme Inhibitors
| Enzyme Target | Quinoline Scaffold Type | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Protein Kinase CK2 | 3-Quinoline carboxylic acids | 0.65 to 18.2 µM | nih.gov |
| Sirtuin 3 (SIRT3) | 2-Aryl-quinoline-4-carboxylic acids | 7.2 µM (for lead compound) | frontiersin.org |
| Dihydroorotate Dehydrogenase | Quinoline-4-carboxylic acids | Potent inhibition demonstrated | nih.gov |
Understanding how a small molecule binds to its protein target is fundamental to chemical biology. The this compound scaffold offers multiple points for interaction, including hydrogen bonding from the amino and carboxylic acid groups, and π–π stacking or hydrophobic interactions involving the aromatic quinoline ring system.
Computational molecular docking studies are frequently used to predict and rationalize the binding modes of quinoline-based inhibitors. For instance, docking studies of SIRT3 inhibitors revealed a specific binding pattern in the active site that explained their selectivity. frontiersin.org Similarly, in silico studies of thiopyrano[2,3-b]quinoline derivatives helped identify key amino acid residues (such as Isoleucine, Lysine, and Phenylalanine) involved in binding. semanticscholar.org Other studies have shown that quinoline-carboxylic acids can act as potent inhibitors of the interaction between insulin-like growth factor (IGF) and IGF-binding proteins (IGFBPs), demonstrating the scaffold's utility in disrupting protein-protein interactions. nih.gov The combination of the flat, aromatic surface and the strategically placed hydrogen-bonding groups on the this compound scaffold makes it a versatile tool for probing and modulating a wide range of protein binding pockets.
Design of Unnatural Amino Acids and Peptidomimetics
The development of unnatural amino acids and peptidomimetics is a cornerstone of modern medicinal chemistry, aiming to create novel molecules with enhanced stability, potency, and target specificity compared to natural peptides. This compound serves as a valuable scaffold in this context, acting as a rigid building block for the synthesis of complex organic molecules.
Research has shown its utility as a foundational reagent in multi-step synthetic pathways. For instance, it has been employed in the synthesis of novel carboxamide derivatives with potential therapeutic applications. In one such pathway, the carboxylic acid group is activated and subsequently reacted with an amine to form a stable amide bond, a fundamental linkage in peptides. This process allows for the incorporation of the quinoline moiety into larger molecular frameworks, effectively using it as a constrained design element that mimics or replaces natural amino acid structures.
Table 1: Example Synthesis Utilizing this compound
| Reactant | Reagents | Product Type | Reference |
|---|
This table illustrates a documented use of this compound as a building block in a reaction characteristic of peptidomimetic synthesis.
Role in Material Science and Supramolecular Chemistry
The unique geometry and functional groups of this compound suggest its potential as a monomer unit in the construction of highly ordered supramolecular structures.
Design of Rigid Rod-like Foldamers and Macrocycles
Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking biological molecules like proteins. The planar and rigid nature of the quinoline ring system is an attractive feature for the design of predictable, rod-like molecular architectures. While related isomers such as 6-aminoquinoline-2-carboxylic acid and 8-aminoquinoline-2-carboxylic acid have been successfully used to create helical foldamers and macrocycles, specific research detailing the incorporation of this compound into such structures is not extensively documented in the current scientific literature. Theoretically, its "meta-like" substitution pattern could lead to the formation of curved or helical structures, but experimental validation is required.
Applications in Organic Semiconductors and Advanced Materials
Polyquinolines and related nitrogen-containing heterocyclic compounds are known for their thermal stability and have been investigated for applications in electronic and optical devices. The extended π-system of the quinoline nucleus in this compound provides a basis for potential semiconducting properties. However, a review of available literature does not show specific studies focused on the synthesis of polymers or materials from this particular monomer for applications in organic semiconductors.
Corrosion Inhibition Studies and Surface Adsorption Mechanisms
Quinoline derivatives are often explored as corrosion inhibitors for metals in acidic environments. Their efficacy typically stems from the ability of the nitrogen and oxygen atoms, along with the π-electrons of the aromatic system, to adsorb onto the metal surface, forming a protective barrier. The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) in this compound provides multiple active centers for potential coordination with a metal surface. Despite the theoretical potential, specific experimental studies and detailed surface adsorption mechanism analyses for this compound as a corrosion inhibitor are not prominently featured in published research.
Electrochemical Characterization and Applications
The electrochemical behavior of aminoquinolines is of interest due to their potential involvement in redox processes. The oxidation of the amino group and the electrochemical activity of the quinoline ring system can be studied using techniques like cyclic voltammetry to understand electron transfer mechanisms. Such studies are crucial for applications in sensors, electrocatalysis, and understanding metabolic pathways. While the electrochemical properties of parent compounds like 5-aminoquinoline (B19350) have been investigated, a detailed electrochemical characterization and exploration of specific applications for this compound remains an area for future research.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery of novel molecules based on the 5-Aminoquinoline-6-carboxylic acid scaffold. researchgate.net While specific ML models for this exact compound are not yet prevalent, the extensive research on related quinoline (B57606) derivatives provides a strong foundation for future in silico studies. doaj.orgresearchgate.netnih.govnih.gov
Future research will likely focus on developing ML models to rapidly predict the structure-property relationships of this compound derivatives. doaj.org By training artificial neural networks on large datasets of known quinoline compounds, researchers can predict key attributes such as biological activity, toxicity, and reaction site selectivity for new, untested analogues. doaj.orgresearchgate.netnih.gov For instance, models can be built to identify which derivatives are likely to be potent enzyme inhibitors or possess specific neuroprotective properties. nih.govnih.gov This predictive capability allows for the intelligent design of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and thereby reducing the time and cost associated with traditional trial-and-error discovery cycles. researchgate.net
Table 1: Conceptual AI/ML Framework for Predictive Design of this compound Derivatives
| Model Input (Descriptors) | Predictive Task (Endpoint) | Potential Application |
| Molecular Fingerprints: Structural keys representing substructures | QSAR (Quantitative Structure-Activity Relationship): Predict IC50 values against a specific protein target | Drug discovery, identifying potent therapeutic agents nih.gov |
| Quantum Chemical Descriptors: Electron density, HOMO/LUMO energies | Reaction Site Selectivity: Predict the most likely site for electrophilic or nucleophilic attack | Synthetic route planning, optimizing functionalization reactions doaj.orgresearchgate.net |
| Physicochemical Properties: LogP, Molecular Weight, Polar Surface Area | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile: Predict drug-likeness and potential toxicity | Preclinical candidate selection, minimizing late-stage failures nih.gov |
| Topological Descriptors: Connectivity indices, shape indices | Material Property Prediction: Forecast properties like fluorescence quantum yield or charge mobility | Design of novel sensors and electronic materials |
Exploration of Novel Synthetic Pathways and Catalytic Applications
While the foundational synthesis of this compound was reported early on, modern synthetic chemistry presents numerous opportunities for innovation. acs.org A significant future direction lies in developing novel, efficient methods for the selective functionalization of the quinoline core, a strategy that has proven highly effective for other quinoline isomers. rsc.org
Research into the C-H bond functionalization of the this compound scaffold is a particularly promising avenue. researchgate.net Inspired by the extensive use of 8-aminoquinoline (B160924) as a directing group in transition-metal-catalyzed reactions, new protocols could be developed where the intrinsic functional groups of the target molecule guide the installation of new substituents at specific positions. researchgate.netresearchgate.netacs.org This would enable the late-stage diversification of the molecule, allowing for the rapid generation of analogues with tailored properties. Furthermore, leveraging modern catalytic systems, such as metallaphotoredox catalysis, could provide access to previously inaccessible chemical transformations under mild conditions, using the carboxylic acid group as an adaptive functional handle. princeton.eduacs.org
Table 2: Potential Catalytic Systems for Novel Synthesis and Functionalization
| Catalytic System | Transformation | Potential Application for this compound |
| Palladium(II) / Directing Group | C-H Arylation/Alkylation | Introduction of diverse substituents at specific positions on the quinoline ring to modulate biological or material properties. |
| Cobalt(II) / Oxidant | C-H Annulation with Alkynes | Construction of more complex, fused heterocyclic systems for new drug scaffolds or dyes. acs.org |
| Rhodium(III) / Co-catalyst | C-H Annulation with Alkenes | Synthesis of spirocyclic derivatives with unique three-dimensional structures. |
| Iridium or Ruthenium / Photosensitizer | Photoredox-Mediated Decarboxylative Coupling | Use of the carboxylic acid group as a radical precursor for alkylation or arylation reactions. princeton.edu |
| Copper(I) / Ligand | C-H Carboxylation | Introduction of a second carboxylic acid group, potentially enhancing solubility or creating new metal binding sites. researchgate.net |
Expansion into Advanced Sensing Platforms and Imaging Technologies
The inherent photophysical properties of the quinoline ring system make it an excellent scaffold for the development of fluorescent sensors and imaging agents. rsc.org Quinoline derivatives are known to exhibit fluorescence that can be modulated by their local environment or by binding to specific analytes. rsc.org
Future research is expected to harness this compound as a building block for new chemosensors. The amino and carboxylic acid groups are strategically positioned to act as a chelating unit for metal ions. Binding of a target ion, such as lead(II) or aluminum(III), could lead to a significant "turn-on" or "turn-off" fluorescent response, enabling sensitive and selective detection. nih.gov This mechanism often relies on the inhibition of photoinduced electron transfer (PET) upon analyte binding. nih.gov Moreover, by modifying the core structure, derivatives could be designed as probes for live-cell imaging, allowing for the visualization and tracking of specific biomolecules or ions within cellular compartments like the lysosome. nih.govnih.gov
Table 3: Potential Sensing and Imaging Applications
| Target Analyte | Sensing Mechanism | Potential Application |
| Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Environmental monitoring of water and soil contamination. |
| Biologically Relevant Cations (e.g., Zn²⁺, Al³⁺) | Intramolecular Charge Transfer (ICT) Modulation | Probing metal ion homeostasis in living cells. rsc.orgnih.gov |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interaction leading to fluorescence quenching or enhancement | Detection of toxic anions in biological and environmental samples. |
| Amino Acids | Formation of a Schiff base and boronate ester complex | Visualizing amino acid pools and their regulation in cellular processes. nih.gov |
| pH Changes | Protonation/deprotonation of the quinoline nitrogen or amino group | Developing probes to map pH gradients in organelles or tissues. |
Development of Complex Supramolecular Architectures
The molecular structure of this compound is rich in functional groups capable of forming directional, non-covalent interactions, making it an ideal building block for supramolecular chemistry. The carboxylic acid, amino group, and quinoline nitrogen provide multiple sites for hydrogen bonding, while the aromatic rings are capable of π-π stacking. nih.govnih.gov
Future research will likely explore the self-assembly of this molecule into predictable and functional supramolecular structures. The carboxylic acid group can form robust, dimeric hydrogen-bond motifs (homosynthons), while also interacting with the amino group or quinoline nitrogen to form heterosynthons. nih.govlibretexts.orgmdpi.com These interactions can guide the assembly of the molecules into one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. Such ordered structures are foundational for developing crystalline materials with tailored properties. Additionally, the compound can serve as a versatile organic ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers, where the metal centers are linked by the quinoline ligand to create porous materials with potential applications in gas storage, separation, or catalysis. mdpi.com
Table 4: Supramolecular Interactions and Potential Architectures
| Interacting Groups | Supramolecular Synthon | Resulting Architecture |
| Carboxylic Acid Dimer | R²₂(8) Homosynthon | Formation of chains or sheets. nih.gov |
| Carboxylic Acid + Quinoline Nitrogen | Heterosynthon | Intermolecular hydrogen-bonded chains. nih.gov |
| Carboxylic Acid + Amino Group | Heterosynthon | Intramolecular or intermolecular hydrogen bonds influencing conformation and packing. nih.gov |
| Amino Group + Amino Group | N-H···N Hydrogen Bonding | Linear chains or tapes. |
| Quinoline Rings | π-π Stacking | Stabilization of 3D crystal packing, formation of columnar structures. |
| Carboxylic Acid/Amino Group + Metal Ion | Coordination Bond | Metal-Organic Frameworks (MOFs), 2D/3D Coordination Polymers. mdpi.com |
Multidisciplinary Research at the Interface of Chemistry and Materials Science
The unique combination of properties inherent to this compound positions it as a valuable monomer for the creation of advanced functional materials. The intersection of its chemical reactivity, photophysical properties, and ability to self-assemble opens up multidisciplinary research avenues.
A significant future direction is the use of this compound as a functional monomer in polymer chemistry. acs.orgnih.gov The presence of both amino and carboxylic acid groups allows it to be incorporated into polymer backbones, such as polyamides or polyesters, through step-growth polymerization. The resulting polymers would feature the quinoline moiety as a recurring unit, potentially imbuing the material with properties like fluorescence, ion-binding capabilities, or enhanced thermal stability. acs.orgnih.gov Such functional polymers could find applications in fields ranging from membrane-based separations to organic light-emitting diodes (OLEDs) or as drug-delivery vehicles. nih.govdigitellinc.com Furthermore, the self-assembly properties of the molecule could be exploited to create structured thin films or hybrid organic-inorganic materials with ordered domains, leading to novel materials with anisotropic optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Aminoquinoline-6-carboxylic acid, and what are their critical reaction parameters?
- Methodological Answer : The synthesis can utilize the Pfitzinger reaction , involving condensation of isatin derivatives with ketones in alkaline media. Key parameters include reaction temperature (typically 80–100°C), pH control (≥10), and stoichiometric ratios of reactants to minimize side products . Alternative routes may involve functionalization of pre-formed quinoline cores via nitration/reduction or direct introduction of the amino group using catalytic hydrogenation (e.g., H₂/Pd-C) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting points (e.g., 115–119°C for 6-aminoquinoline derivatives) with literature values to assess purity .
- Spectroscopic Techniques : Use ¹H/¹³C-NMR to confirm the quinoline backbone and amino/carboxylic acid substituents. For example, the carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm .
- Chromatography : HPLC with UV detection (λ ~254 nm) can quantify impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) and water but dissolves in acidic/basic aqueous media due to protonation/deprotonation of the amino and carboxylic acid groups. Solubility in ethanol or methanol is moderate (~5–10 mg/mL). Pre-saturation of solvents or sonication can enhance dissolution for kinetic studies .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in designated containers .
Advanced Research Questions
Q. How does the position of the amino group on the quinoline ring affect the compound’s biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies on quinoline derivatives reveal that the 6-amino position enhances antimicrobial activity due to improved hydrogen bonding with bacterial targets (e.g., DNA gyrase). For example, 6-aminoquinoline-4-carboxylic acid derivatives show 2–4× higher inhibition against S. aureus compared to 2- or 8-amino analogs. Substituent electronic effects (e.g., electron-withdrawing groups at C-3) further modulate activity .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using consistent protocols (e.g., MIC determination via broth microdilution per CLSI guidelines).
- Crystallography/Modeling : Resolve binding mode discrepancies by co-crystallizing derivatives with target enzymes (e.g., E. coli topoisomerase IV) .
- Meta-Analysis : Compare datasets across studies while controlling for variables like bacterial strain mutations or solvent effects .
Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction times (e.g., 30% yield improvement over batch methods) .
- Catalytic Systems : Replace stoichiometric bases (e.g., NaOH) with recyclable solid catalysts (e.g., Amberlyst-15) to minimize waste .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
